

Application Notes and Protocols for PF-06305591 Dihydrate in Preclinical Research

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Compound of Interest

Compound Name: PF-06305591 dihydrate

Cat. No.: B10824405

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Introduction

PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium channel NaV1.8.^{[1][2]} The NaV1.8 channel is predominantly expressed in nociceptive primary sensory neurons and is considered a key mediator in the transmission of pain signals. Consequently, selective blockers of NaV1.8, such as PF-06305591, represent a promising therapeutic strategy for the treatment of various pain states, including inflammatory and neuropathic pain.^{[1][3]}

These application notes provide a summary of the preclinical data for **PF-06305591 dihydrate**, referred to as compound 9 in its primary publication, and detailed protocols for its administration in common preclinical pain models.^[1]

Data Presentation

In Vitro Profile of PF-06305591

Parameter	Species	Value	Reference
NaV1.8 IC50	Human	15 nM	[1][2][4]
Selectivity			
>1000-fold vs hNaV1.1	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.2	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.3	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.4	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.5	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.6	Human	>15,000 nM	[1]
>1000-fold vs hNaV1.7	Human	>15,000 nM	[1]
hERG IC50	Human	>30 μ M	[1]

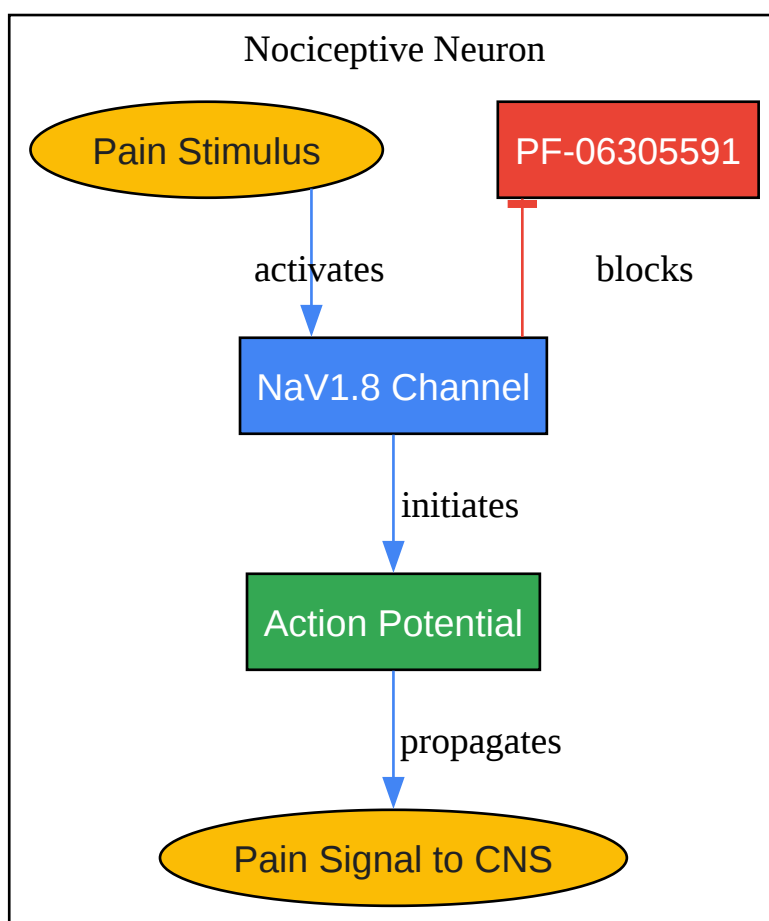
In Vitro ADME Profile of PF-06305591

Parameter	Species	Value	Reference
Microsomal Stability (CLint)	Human	15 $\mu\text{L}/\text{min}/\text{mg}$	[1]
Rat	60 $\mu\text{L}/\text{min}/\text{mg}$	[1]	
Hepatocyte Stability (CLint)	Human	5 $\mu\text{L}/\text{min}/10^6$ cells	[1]
Rat	20 $\mu\text{L}/\text{min}/10^6$ cells	[1]	
Plasma Protein Binding	Human	99.5%	[1]
Rat	99.2%	[1]	
Aqueous Solubility (pH 7.4)	1 $\mu\text{g}/\text{mL}$	[1]	

In Vivo Rat Pharmacokinetics of PF-06305591 (10 mg/kg p.o.)

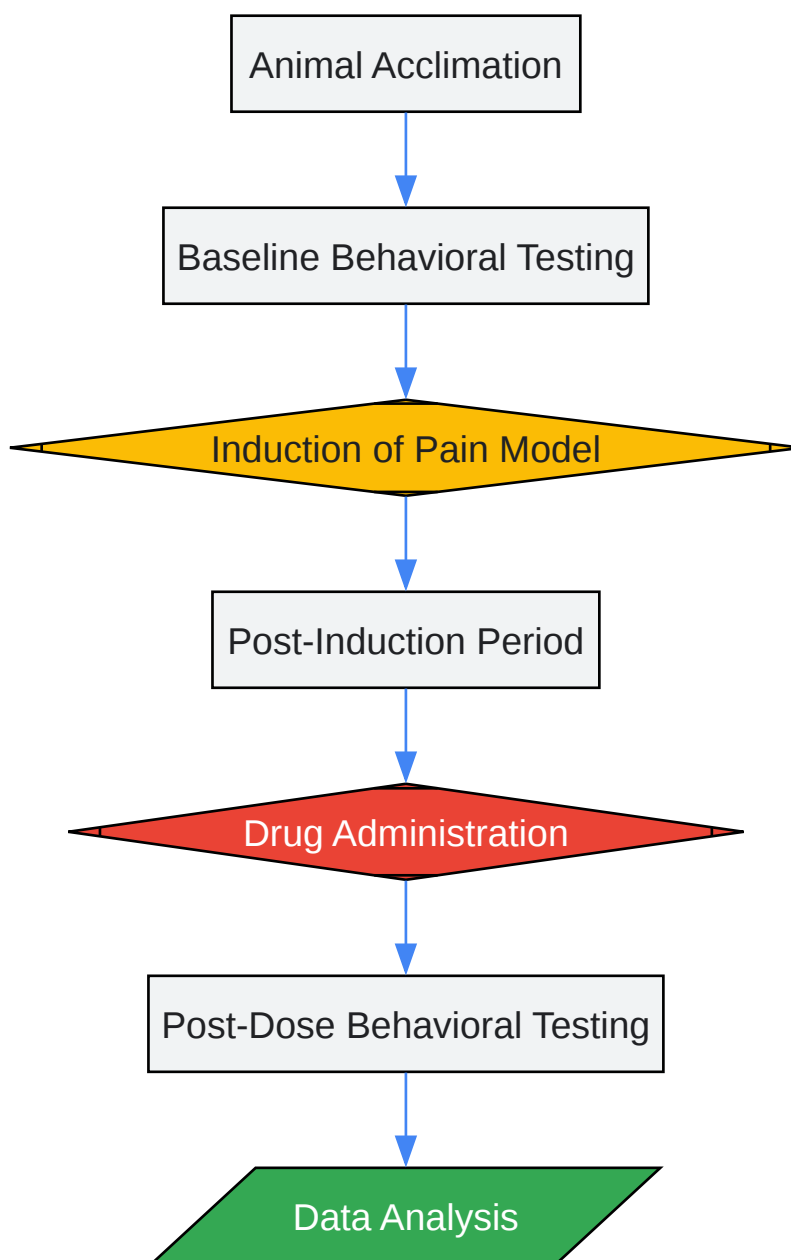
Parameter	Value	Reference
Cmax	1.0 μM	[1]
Tmax	2.0 h	[1]
AUC	6.0 $\mu\text{M}\cdot\text{h}$	[1]
Bioavailability (F%)	40%	[1][4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of PF-06305591 in blocking pain signaling.



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Caption: General workflow for in vivo pain model experiments.

Experimental Protocols

Protocol 1: Preparation of PF-06305591 Dihydrate for In Vivo Administration

Materials:

- **PF-06305591 dihydrate**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **PF-06305591 dihydrate** in DMSO.
- For oral administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the **PF-06305591 dihydrate** stock solution to the vehicle to achieve the desired final concentration.
- Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

Objective: To assess the efficacy of PF-06305591 in a model of persistent inflammatory pain.

Materials:

- Male Sprague-Dawley rats (180-220 g)
- Complete Freund's Adjuvant (CFA)
- **PF-06305591 dihydrate** formulation (from Protocol 1)

- Vehicle control (from Protocol 1)
- Electronic von Frey apparatus

Procedure:

- Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
- Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the electronic von Frey apparatus.
- Induction of Inflammation: Induce inflammation by injecting 100 μ L of CFA into the plantar surface of the right hind paw.
- Post-Induction Period: Allow 24 hours for the development of inflammation and hyperalgesia.
- Drug Administration: Administer **PF-06305591 dihydrate** or vehicle orally (p.o.) at the desired dose (e.g., 10 mg/kg).
- Post-Dose Behavioral Testing: Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
- Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated group at each time point.

Protocol 3: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To evaluate the efficacy of PF-06305591 in a model of neuropathic pain.

Materials:

- Male Sprague-Dawley rats (180-220 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments

- 6-0 silk suture
- **PF-06305591 dihydrate** formulation (from Protocol 1)
- Vehicle control (from Protocol 1)
- Electronic von Frey apparatus

Procedure:

- Animal Acclimation and Baseline Measurement: Perform as described in Protocol 2.
- Surgical Procedure:
 - Anesthetize the rat.
 - Make an incision to expose the L5 and L6 spinal nerves.
 - Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
 - Close the incision.
- Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the development of mechanical allodynia.
- Drug Administration: Administer **PF-06305591 dihydrate** or vehicle orally (p.o.) at the desired dose.
- Post-Dose Behavioral Testing: Measure the paw withdrawal threshold (PWT) at various time points post-dosing.
- Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated group.

Conclusion

PF-06305591 dihydrate is a potent and selective NaV1.8 blocker with a favorable preclinical profile. The provided data and protocols can serve as a valuable resource for researchers

investigating the role of NaV1.8 in pain and for the preclinical development of novel analgesics. It is important to note that while showing promise in preclinical models, PF-06305591 did not meet efficacy or selectivity endpoints in Phase II clinical trials.[5] This highlights the challenges in translating preclinical findings to clinical outcomes in the complex field of pain research.

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